molecular formula C20H21N5O4 B2570188 ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate CAS No. 1185164-01-5

ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2570188
CAS No.: 1185164-01-5
M. Wt: 395.419
InChI Key: DJYPXWYZTVDESE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-amino-1-{5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse applications and potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-ethoxyphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-3-28-15-8-6-14(7-9-15)24-19(26)13-5-10-17(22-11-13)25-18(21)16(12-23-25)20(27)29-4-2/h5-12H,3-4,21H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPXWYZTVDESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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